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Protocols & Analytical Methods
Application Notes and Protocols: 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate in Pesticide Research
Application Notes and Protocols: 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate in Pesticide Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide to the utilization of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate in pesticide research. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation guidelines to support researchers in this field.
Introduction: The Rationale for Fluorination in Carbamate Insecticides
Carbamate pesticides have long been a cornerstone of integrated pest management programs, primarily due to their mechanism of action as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the target pest.[3][4]
The incorporation of fluorine atoms into pesticide molecules represents a strategic approach to enhance their efficacy and modulate their physicochemical properties.[5][6] In the case of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, the trifluoroethyl group is anticipated to influence several key parameters:
-
Increased Lipophilicity: The fluorine atoms can enhance the molecule's ability to penetrate the waxy cuticle of insects, thereby improving its bioavailability.[5]
-
Metabolic Stability: The strong carbon-fluorine bond can increase resistance to metabolic degradation by insect enzymes, such as cytochrome P450s, potentially prolonging the compound's activity.[5]
-
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the carbamate moiety, potentially leading to stronger interactions with the active site of the target enzyme, AChE.
This document will explore the application of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate as a candidate insecticide, with a focus on its primary mode of action as an AChE inhibitor.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary insecticidal activity of carbamates stems from their ability to reversibly inhibit acetylcholinesterase (AChE).[2][7] The carbamate group of the pesticide molecule binds to the serine hydroxyl group in the active site of AChE, forming a carbamylated enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic pathways.[4]
Diagram: Mechanism of Acetylcholinesterase Inhibition by Carbamates
Caption: Acetylcholinesterase inhibition by 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
This protocol details a colorimetric method for determining the inhibitory potential of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate against AChE, based on the well-established Ellman's method.[8][9]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[9] The presence of an inhibitor reduces the rate of this color change.
Materials and Reagents:
-
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (CAS 782-94-5)[10]
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
0.1 M Phosphate Buffer, pH 8.0
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
A known AChE inhibitor (e.g., Eserine) as a positive control
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 14 mM solution of ATCI in deionized water.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in 0.1 M phosphate buffer (pH 8.0).[9]
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add 190 µL of phosphate buffer and 10 µL of DTNB.
-
Negative Control wells (100% enzyme activity): Add 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the solvent used for the test compound.
-
Test Compound wells: Add 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the test compound solution at various concentrations.
-
Positive Control wells: Add 130 µL of phosphate buffer, 20 µL of DTNB, 10 µL of AChE solution, and 10 µL of the positive control inhibitor solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[8][11]
-
Initiation of Reaction: Add 20 µL of the ATCI substrate solution to all wells except the blank wells to start the enzymatic reaction. The total volume in the reaction wells should be 200 µL.[8]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[8]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of AChE inhibition using the following formula:[8] % Inhibition = [ (ΔA/min_control - ΔA/min_inhibitor) / ΔA/min_control ] x 100
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Diagram: In Vitro AChE Inhibition Assay Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Insecticidal Bioassays
To evaluate the practical efficacy of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, in vivo bioassays against target insect species are essential. The choice of bioassay will depend on the target pest and the intended application of the pesticide.
Example Protocol: Topical Application Bioassay for Houseflies (Musca domestica)
Materials:
-
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Houseflies (a susceptible laboratory strain)
-
Holding cages with food and water
-
A known effective insecticide as a positive control
Protocol:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate and the positive control in acetone.
-
Insect Handling: Anesthetize the houseflies lightly with carbon dioxide.
-
Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each fly. A control group should be treated with acetone only.
-
Observation: Place the treated flies in holding cages with access to food and water.
-
Mortality Assessment: Record the number of dead or moribund flies at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal dose (LD50) using probit analysis.
Analytical Methods for Residue Analysis
In the context of pesticide development, it is crucial to have reliable analytical methods to detect and quantify residues in various matrices, such as crops and environmental samples.[12][13] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques for the analysis of carbamate pesticides.[13]
For non-volatile compounds like many carbamates, HPLC is often the method of choice.[13][14] Post-column derivatization can be used to enhance the detection of carbamates that lack a strong UV chromophore.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[15][16]
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Tables are particularly useful for summarizing key findings.
Table 1: Hypothetical In Vitro AChE Inhibition Data for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
| Compound | IC50 (µM) |
| 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | [Insert experimental value] |
| Eserine (Positive Control) | [Insert experimental value] |
Table 2: Hypothetical Insecticidal Activity Data for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate against Musca domestica
| Compound | LD50 (µ g/insect ) at 24h |
| 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | [Insert experimental value] |
| [Positive Control Insecticide] | [Insert experimental value] |
Interpretation of Results:
-
A low IC50 value in the AChE inhibition assay indicates high potency against the target enzyme.
-
A low LD50 value in the insecticidal bioassay indicates high toxicity to the target insect.
-
Comparison with a known standard (positive control) provides a benchmark for the activity of the test compound.
Safety and Handling
Carbamate pesticides can be toxic to humans and other non-target organisms.[3] Therefore, appropriate safety precautions must be taken when handling 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate. This includes wearing personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. All waste should be disposed of in accordance with institutional and regulatory guidelines.
Conclusion and Future Directions
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate represents a promising lead compound for the development of new insecticides. The protocols and guidelines presented in these application notes provide a framework for the comprehensive evaluation of its biological activity and potential as a pest control agent. Further research should focus on:
-
Determining the spectrum of activity against a broader range of insect pests.
-
Investigating its selectivity and potential effects on non-target organisms.
-
Conducting metabolic studies to understand its fate in insects and the environment.
-
Optimizing the formulation to enhance its stability and efficacy in field applications.
By following a rigorous and systematic research approach, the full potential of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate in modern pesticide science can be realized.
References
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]
-
YouTube. (2021, July 25). How Can We Analyze Carbamate Pesticides?. Retrieved from [Link]
-
ACS Publications. (1970). Structure and Activity, Effects of Deuteration Fluorination, and Other Structural Modifications of Carbamyl Moiety upon Antichlolinesterase and Insecticidal Activities of Phenyl N-Methylcarbamates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Frontiers. (2022, October 20). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarin. Retrieved from [Link]
-
ResearchGate. (2023). Fluorinated Pesticides in Modern Pest Control Potential and Challenges. Retrieved from [Link]
-
ResearchGate. (2023). Recent developments in fluorine‐containing pesticides. Retrieved from [Link]
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from [Link]
-
YouTube. (2024, February 19). Pesticide Residue Analysis, analytical methods and techniques. Retrieved from [Link]
-
INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]
-
YouTube. (2016, February 18). Breakthrough in Analysis of Pesticides Residues in Food. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]
-
United States Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]
-
Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]
- Google Patents. (2015). WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone.
-
YouTube. (2024, March 11). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. Retrieved from [Link]
Sources
- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | CAS 782-94-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Application Note: Advanced Strategies for the Quantification of N-Methylcarbamates
Application Note: Advanced Strategies for the Quantification of N-Methylcarbamates
Executive Summary & Scientific Rationale
Carbamates (specifically N-methylcarbamates) represent a critical class of analytes in both agricultural safety (pesticides like Carbaryl and Aldicarb) and pharmaceutical development (cholinesterase inhibitors).
The Analytical Challenge: Unlike organophosphates, N-methylcarbamates are thermally unstable.[1] They degrade rapidly into their corresponding phenols and methylamine upon heating, making Gas Chromatography (GC) unsuitable without complex derivatization. High-Performance Liquid Chromatography (HPLC) is the required standard.
However, most carbamates lack a strong UV chromophore, resulting in poor sensitivity using standard UV-Vis/PDA detection. This guide details the two validated pathways to overcome this limitation:
-
Post-Column Derivatization (PCD): The "Gold Standard" for regulatory compliance (EPA Method 531.2).
-
LC-MS/MS: The modern standard for high-throughput and trace-level confirmation.
Method A: Post-Column Derivatization (Fluorescence)
Best for: Regulatory compliance (EPA/AOAC), QC labs without Mass Spec, and matrices requiring high specificity.
The Chemistry of Detection
Since N-methylcarbamates do not fluoresce naturally, we must chemically engineer a fluorophore after separation but before detection. This is a two-stage on-line reaction:
-
Hydrolysis: The column eluent is heated (
) with Sodium Hydroxide (NaOH). This breaks the carbamate bond, releasing methylamine . -
Derivatization: The released methylamine reacts with o-Phthalaldehyde (OPA) and a nucleophile (Thiofluor or 2-Mercaptoethanol) to form a highly fluorescent isoindole.[2][3]
Instrumentation Setup (Graphviz)
Caption: Schematic of the Post-Column Derivatization (PCD) workflow. Note the dual-reagent addition post-separation.
Detailed Protocol (EPA 531.2 Compatible)
| Parameter | Specification | Causality / Notes |
| Column | Waters Carbamate Analysis (3.9 x 150mm) or Agilent Zorbax Eclipse Plus C18 | "Carbamate" specific columns are bonded to handle the rapid gradient required to separate isomers (e.g., Aldicarb sulfone/sulfoxide). |
| Mobile Phase | A: Water (HPLC Grade) B: Methanol (HPLC Grade) | Acetonitrile is avoided in PCD because it can quench fluorescence in the OPA reaction. |
| Gradient | 0 min: 10% B 10 min: 10% B 30 min: 70% B | Initial aqueous hold is critical for retaining polar metabolites like Aldicarb sulfoxide. |
| Hydrolysis Rgt | 0.05 N NaOH | Must be filtered (0.45 µm). Carbonate formation (from air) can cause baseline noise; use a CO2 trap. |
| OPA Reagent | 100 mg OPA + 2g Thiofluor in Borate Buffer (pH 10.5) | Thiofluor is preferred over 2-mercaptoethanol as it is less odorous and more stable. |
| Reactor Temp | Essential to cleave the N-methyl bond. If temp drops, sensitivity for Carbaryl drops. | |
| Detection | Excitation: 339 nm Emission: 450 nm | Specific to the isoindole derivative. |
Method B: LC-MS/MS (Triple Quadrupole)
Best for: High throughput, multi-residue analysis (QuEChERS), and confirmation of identity.
The Scientific Edge
LC-MS/MS eliminates the need for the post-column reactor, reducing hardware maintenance. It relies on Electrospray Ionization (ESI) in positive mode.[4] The formation of the
MRM Transitions Table
Optimized for Agilent 6400 / Sciex QTRAP series.
| Analyte | Precursor Ion ( | Quantifier Ion ( | Qualifier Ion ( | Collision Energy (eV) |
| Aldicarb | 208.1 | 116.1 | 89.1 | 10 |
| Carbofuran | 222.1 | 165.1 | 123.1 | 20 |
| Carbaryl | 202.1 | 145.1 | 127.1 | 15 |
| Methomyl | 163.1 | 88.0 | 106.0 | 12 |
| Oxamyl | 237.1 | 72.0 | 90.0 | 8 |
LC Conditions for MS/MS
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Rationale: Ammonium formate buffers the pH to ensure protonation of the carbamate nitrogen, enhancing ESI+ sensitivity.
Sample Preparation: The QuEChERS Protocol
Standard: AOAC Official Method 2007.01[4]
Carbamates in complex matrices (food, soil) require rigorous cleanup to prevent matrix suppression in LC-MS.
Workflow Diagram
Caption: Modified QuEChERS workflow for carbamate extraction from solid matrices.
Critical "Tricks of the Trade"
-
pH Sensitivity: Carbamates hydrolyze rapidly in alkaline conditions. The extraction solvent must be acidified (1% Acetic Acid or Formic Acid) to maintain pH < 5 during extraction.
-
Chlorinated Water: If analyzing drinking water, residual chlorine will oxidize carbamates (especially Aldicarb). You must add Sodium Thiosulfate (80 mg/L) to the sample bottle immediately upon collection.
-
PSA Usage: In the d-SPE step, Primary Secondary Amine (PSA) removes fatty acids. However, if the contact time is too long, PSA can slightly degrade some carbamates due to localized high pH. Vortex and centrifuge immediately.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background Noise (PCD) | Old OPA reagent or Air in Reagent Lines | OPA degrades over time (turns yellow). Prepare fresh daily. Degas NaOH to prevent carbonate precipitation. |
| Low Sensitivity (Carbaryl) | Hydrolysis temp too low | Ensure reactor is at |
| Peak Tailing (LC-MS) | Silanol interactions | Increase buffer concentration (Ammonium Formate) or switch to an end-capped column (e.g., Zorbax Eclipse Plus). |
| Aldicarb Degradation | Sample pH > 7 | Check sample preservation. Ensure Potassium Dihydrogen Citrate was added to sample vials (Target pH 3.8). |
References
-
U.S. Environmental Protection Agency. (2001).[5] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[5] [Link]
-
AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link]
-
Waters Corporation. (2020). Analysis of N-Methylcarbamates in Drinking Water Using EPA Method 531.2.[5][6] [Link][3][7]
-
Agilent Technologies. (2018). Quantification of Carbamate Pesticides by LC-MS/MS. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. NEMI Method Summary - 531.2 [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
Technical Notes & Optimization
Technical Support Center: Method Validation for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
Technical Support Center: Method Validation for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
Case ID: TFC-VAL-001 Status: Open Priority: High (Regulatory Submission/GLP) Subject: Quantification & Validation Protocols (LC-MS/MS)
Executive Summary
You are validating a quantitative method for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (CAS: 782-94-5). This molecule presents unique analytical challenges due to the electron-withdrawing trifluoroethyl group and the chlorinated aromatic ring.
This guide moves beyond generic protocols. It addresses the specific physicochemical interactions of this carbamate ester, focusing on hydrolytic stability , fluorine-induced lipophilicity , and chlorine isotope signatures for specificity. The validation framework adheres strictly to ICH Q2(R2) guidelines.
Module 1: Method Development & Optimization
Question 1: What are the critical mass spectrometry parameters for this specific molecule?
Answer: Do not rely on generic carbamate settings. This molecule requires specific tuning to account for the electronegative fluorine atoms.
-
Ionization Mode: Use ESI Positive (+) mode . While the
group is electronegative, the carbamate nitrogen is sufficiently basic to form . -
Isotope Pattern (Critical for Specificity):
-
The single chlorine atom provides a distinct 3:1 intensity ratio for the
(Mass ) and (Mass ) isotopes. -
Precursor Ions: Monitor
254.0 ( ) and 256.0 ( ).
-
-
Fragmentation Logic (MRM Transitions):
-
Primary Transition (Quantifier): Cleavage of the ester bond typically yields the 4-chloroaniline moiety.
- (4-chloroaniline cation).
-
Secondary Transition (Qualifier): Neutral loss of the trifluoroethanol group (
, 100 Da) or decarboxylation.- (4-chlorophenyl isocyanate).
-
Question 2: Which chromatographic column offers the best selectivity?
Answer: Standard C18 columns work, but a Biphenyl or PFP (Pentafluorophenyl) phase is superior for this analyte.
-
Why? The "Fluorine-Fluorine" interaction (if using PFP) or the
interaction (Biphenyl) with the chlorophenyl ring provides orthogonal selectivity compared to simple hydrophobicity. This separates your analyte from non-halogenated matrix interferences. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (buffers pH to prevent hydrolysis).
-
B: Methanol or Acetonitrile (Methanol often yields better sensitivity for carbamates in ESI+).
-
Module 2: Validation Workflow (ICH Q2 R2)
This workflow visualizes the required validation lifecycle, integrating the new ICH Q2(R2) requirements for Robustness and Model Evaluation .
Figure 1: Step-by-step validation workflow emphasizing the critical stability check before core validation.
Module 3: Troubleshooting & FAQs
Ticket #1: Low Recovery / Signal Loss
User Report: "I am getting < 50% recovery from plasma samples using Liquid-Liquid Extraction (LLE)."
Root Cause Analysis:
-
Volatility: The trifluoroethyl group increases volatility. If you are evaporating solvents to dryness under
at high temperatures (>40°C), you may be losing the analyte. -
Hydrolysis: Carbamates are susceptible to hydrolysis in alkaline conditions.
Corrective Protocol:
-
Step 1: Lower evaporation temperature to 30°C or use a vacuum concentrator.
-
Step 2: Check the pH of your extraction buffer. Ensure it is neutral or slightly acidic (pH 5-6) . Avoid alkaline back-extraction steps.
-
Step 3: Switch to QuEChERS (AOAC 2007.01) or Supported Liquid Extraction (SLE) , which often provides gentler handling than traditional LLE.
Ticket #2: Non-Linear Calibration Curves
User Report: "My calibration curve plateaus at high concentrations (Quadratic fit required)."
Root Cause Analysis: This is often due to detector saturation or dimer formation common with halogenated compounds in ESI.
Corrective Protocol:
-
Check Isotope Ratio: If the
ratio deviates from theoretical (3:1) at high concentrations, you have detector saturation. -
Switch Ion Source: If using ESI, try APCI (Atmospheric Pressure Chemical Ionization) . Carbamates are thermally stable enough for APCI, which has a wider dynamic range.
-
Dilution: Validate a dilution integrity factor (e.g., 10x dilution) to bring high-concentration samples back into the linear range.
Ticket #3: Carryover in Blank Samples
User Report: "I see a peak in my blank injection after a high standard."
Root Cause Analysis: Fluorinated compounds are "sticky" and can adsorb to PTFE tubing or injector seals.
Corrective Protocol:
-
Needle Wash: Use a wash solvent containing trifluoroethanol (TFE) or a high percentage of organic solvent with acid (e.g., 90% MeCN + 0.5% Formic Acid).
-
Column: Ensure your gradient ends with a high organic hold (95% B) for at least 2 column volumes.
Module 4: Data Reporting Standards
When documenting your validation for regulatory review, organize your data as follows to ensure compliance.
| Validation Parameter | Acceptance Criteria (Standard) | Specific Consideration for TFC-VAL-001 |
| Specificity | No interference > 20% of LLOQ | Must demonstrate separation from 4-chloroaniline (potential degradation product). |
| Linearity | Weighting ( | |
| Accuracy | 85-115% (Mean Recovery) | Assess at Low, Medium, and High QC levels. |
| Precision | CV | Include "Freeze-Thaw" stability cycles to rule out hydrolysis upon thawing. |
| Matrix Effect | 85-115% (Matrix Factor) | Use stable isotope labeled internal standard if possible (e.g., Carbofuran-d3 if specific IS unavailable). |
Module 5: Troubleshooting Logic Tree
Use this decision tree when you encounter unexpected data during the validation runs.
Figure 2: Diagnostic logic for common validation failures.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[3] [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil. Trends in Analytical Chemistry. [Link]
- Nieto-Garcia, A.J., et al. (2020). Stability of carbamate pesticides in water samples. Journal of Chromatography A.
Sources
Reference Data & Comparative Studies
In Vivo vs. In Vitro Efficacy of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
In Vivo vs. In Vitro Efficacy of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
This guide provides a comprehensive technical analysis of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (CAS 782-94-5), focusing on its application as a reactive chemical probe in serine hydrolase research.
A Technical Guide for Chemical Proteomics and Drug Discovery
Executive Summary
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a specialized activated carbamate used primarily as a covalent inhibitor and chemical probe in proteomics research. Unlike therapeutic carbamates (e.g., physostigmine, rivastigmine) designed for stability and bioavailability, this compound utilizes a trifluoroethoxy leaving group to significantly enhance electrophilicity.
This modification results in a distinct efficacy profile:
-
In Vitro: Exceptional potency and rapid kinetics as a serine hydrolase inhibitor, making it an ideal competitor in Activity-Based Protein Profiling (ABPP) .
-
In Vivo: Limited systemic efficacy due to hydrolytic instability and broad reactivity, restricting its use largely to ex vivo target validation or acute mechanistic studies.
Mechanism of Action: Covalent Carbamoylation
The compound functions as a suicide substrate (covalent inhibitor) for enzymes with a nucleophilic active site serine (e.g., FAAH, MAGL, AChE).
Chemical Mechanism[1]
-
Recognition: The lipophilic 4-chlorophenyl moiety aligns the molecule within the enzyme's substrate-binding pocket.
-
Nucleophilic Attack: The catalytic serine hydroxyl attacks the carbamate carbonyl carbon.
-
Acylation (Carbamoylation): The 2,2,2-trifluoroethoxy group acts as a superior leaving group (pKa ~12.4) compared to standard ethoxy groups (pKa ~16), facilitating rapid formation of the carbamoylated enzyme intermediate.
-
Inhibition: The stable N-(4-chlorophenyl)carbamoyl-enzyme adduct prevents substrate access, irreversibly inhibiting the enzyme until slow decarbamoylation occurs.
Caption: Mechanism of covalent inhibition via serine carbamoylation and release of trifluoroethanol.
Comparative Efficacy Analysis
In Vitro Profile: High Potency Probe
In controlled buffer systems, the compound exhibits nanomolar potency against targets like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
| Feature | 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | Standard Inhibitor (e.g., URB597) |
| Reactivity | High (Activated Leaving Group) | Moderate (Optimized for selectivity) |
| IC50 (FAAH) | Low nM range (< 10 nM typical) | ~4.6 nM |
| Selectivity | Lower (Promiscuous reactivity) | High (Target-specific scaffold) |
| Stability (pH 7.4) | Moderate (Susceptible to hydrolysis) | High |
| Primary Use | Competitive ABPP Probe | Therapeutic Candidate / Tool Compound |
Key Advantage: The enhanced reactivity allows this compound to outcompete broad-spectrum probes (like fluorophosphonates) at lower concentrations, making it excellent for binding site mapping and competitive screening in cell lysates.
In Vivo Profile: Stability Limitations
The same feature that drives in vitro potency—the electron-withdrawing trifluoroethyl group—compromises in vivo utility.
-
Plasma Stability: Rapid hydrolysis by plasma esterases and spontaneous chemical hydrolysis reduces the effective concentration at the target site.
-
Off-Target Effects: High electrophilicity increases the risk of carbamoylating non-catalytic cysteines or other nucleophiles (glutathione), leading to potential toxicity or rapid clearance.
-
Pharmacokinetics: Short half-life (
) necessitates high dosing or specific routes (e.g., intraperitoneal) for acute studies, but renders it unsuitable for chronic efficacy models compared to carbamates like URB597 or PF-04457845 .
Experimental Protocol: Competitive ABPP Assay
This protocol validates the binding of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate to serine hydrolases in a complex proteome.
Materials
-
Proteome Source: Mouse brain membrane fraction or cell lysate (1 mg/mL).
-
Probe: 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (stock in DMSO).
-
Activity-Based Probe: FP-Rhodamine (fluorophosphonate-rhodamine) or FP-Biotin.
-
Buffer: PBS, pH 7.4.
Workflow
-
Pre-Incubation (Competition):
-
Aliquot 50 µL of proteome (1 mg/mL) into tubes.
-
Add vehicle (DMSO) or 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Incubate for 30 minutes at 37°C . (Allows the carbamate to covalently block targets).
-
-
Labeling (Detection):
-
Add FP-Rhodamine (final conc. 1 µM) to all samples.
-
Incubate for 20 minutes at Room Temperature in the dark. (FP-Rh labels only active/unblocked serine hydrolases).
-
-
Quenching & Preparation:
-
Add 4x SDS-PAGE loading buffer (reducing).
-
Boil samples at 95°C for 5 minutes.
-
-
Analysis:
-
Resolve proteins on a 10% SDS-PAGE gel.
-
Visualize using in-gel fluorescence scanning.
-
Result: Targets bound by the carbamate will show loss of fluorescence (disappearance of bands) compared to the DMSO control.
-
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for efficacy determination.
References
-
Santa Cruz Biotechnology (SCBT). 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate Product Data Sheet. (Product for proteomics research).
-
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine. (Reference for carbamate FAAH inhibitor mechanism).
-
Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. (Methodology for ABPP).
-
Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology.
Replicating the Inhibition Kinetics of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
Replicating the Inhibition Kinetics of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
Executive Summary
This guide provides a technical framework for replicating the kinetic characterization of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate (TFE-CPC) . This compound represents a class of "tuned" covalent inhibitors designed to target serine hydrolases (specifically Cholesterol Esterase and FAAH) with high specificity.
Unlike standard chromogenic inhibitors (e.g., p-nitrophenyl carbamates) which are highly reactive and prone to non-specific hydrolysis, TFE-CPC utilizes the inductive effect of the trifluoroethyl group to modulate electrophilicity. This guide compares TFE-CPC against the industry-standard 4-Nitrophenyl 4-chlorophenylcarbamate (pNP-CPC) to demonstrate the trade-off between reactivity and hydrolytic stability.
Chemical Mechanism & Rationale
To replicate the findings successfully, one must understand the causality of the inhibitor design. The potency of a carbamate inhibitor is dictated by the leaving group ability of the alcohol moiety.
-
The Subject (TFE-CPC): The trifluoroethyl group (
) activates the carbonyl carbon for nucleophilic attack by the active site serine, but is sufficiently stable to resist spontaneous hydrolysis in aqueous buffers. -
The Comparator (pNP-CPC): The p-nitrophenyl group (
) creates a highly electrophilic carbonyl. While potent, it often suffers from high background hydrolysis and poor selectivity. -
The Control (Et-CPC): The ethyl analog (
) lacks sufficient activation, serving as a negative control for covalent modification.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the irreversible carbamoylation mechanism you will be validating.
Caption: Kinetic pathway of serine hydrolase inactivation by TFE-CPC. Note the rate-limiting deacylation (
Comparative Analysis
The following table summarizes the expected physicochemical and kinetic differences you should observe between the subject and the comparator.
| Feature | TFE-CPC (Subject) | pNP-CPC (Comparator) | Experimental Implication |
| Leaving Group | 2,2,2-Trifluoroethanol | 4-Nitrophenol | TFE requires a residual activity assay; pNP allows continuous monitoring. |
| Leaving Group | ~12.4 | ~7.1 | TFE-CPC is less reactive, requiring longer incubation times. |
| Hydrolytic Stability | High ( | Low ( | TFE-CPC data is less noisy in long-duration assays. |
| Detection Mode | Indirect (Residual Activity) | Direct (Absorbance @ 405nm) | TFE-CPC mimics non-chromogenic lipid substrates better. |
| Inhibition Type | Pseudo-irreversible | Pseudo-irreversible | Both follow Kitz-Wilson kinetics. |
Experimental Replication Protocol
Phase 1: Synthesis & Verification
Objective: Ensure the inhibitor is free of isocyanate precursors which can cause false positives.
-
Reaction: React 4-chlorophenyl isocyanate (1.0 eq) with 2,2,2-trifluoroethanol (1.1 eq) in dry dichloromethane. Catalyze with 1 drop of triethylamine.
-
Purification: Recrystallize from hexane/ethyl acetate.
-
Validation:
F NMR must show a triplet at ppm (approx). Critical: Ensure no residual isocyanate peak (~2270 cm ) is visible in IR.
Phase 2: Determination of and (Kitz-Wilson Method)
Objective: Distinguish between reversible binding (
Reagents:
-
Enzyme: Porcine Cholesterol Esterase (pCE) or FAAH (recombinant).
-
Substrate: p-Nitrophenyl butyrate (pNPB) for the reporter assay.
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris; primary amines can react with carbamates).
Workflow Visualization:
Caption: The "Incubation-Dilution" protocol required to separate reversible binding from covalent inactivation.
Step-by-Step Protocol:
-
Preparation: Prepare 5 concentrations of TFE-CPC (e.g., 0.1, 0.5, 1, 5, 10
M) in DMSO. Keep DMSO < 5% final volume. -
Incubation: Mix Enzyme + Inhibitor. Incubate at 25°C.
-
Sampling: At defined time points (
min), withdraw a 10 L aliquot. -
Dilution (The "Jump"): Immediately dilute the aliquot 50-fold into a cuvette containing the reporter substrate (pNPB) in buffer.
-
Why? This dilution lowers the inhibitor concentration below its
, ensuring that any loss of activity is due to covalent modification, not reversible binding.
-
-
Measurement: Monitor the production of p-nitrophenol at 405 nm for 60 seconds to get the initial velocity (
). -
Control: Run a parallel incubation with DMSO only (
).
Phase 3: Data Analysis
-
Primary Plot: Plot
vs. Time ( ) for each inhibitor concentration.-
Expectation: Linear pseudo-first-order decay. The slope of each line is
.
-
-
Secondary Plot: Plot
vs. .-
Y-intercept:
(The maximum inactivation rate at saturation). -
X-intercept:
(The affinity of the initial non-covalent complex).
-
Expected Results & Troubleshooting
When replicating this study, your data should align with the following benchmarks:
-
TFE-CPC Results:
-
: Expect micromolar range (1–10
M). -
: Expect moderate rates (
). -
Interpretation: The TFE group provides a "Goldilocks" reactivity—fast enough to inhibit, slow enough to measure kinetics accurately without stopped-flow instruments.
-
: Expect micromolar range (1–10
-
pNP-CPC Results:
- : Expect very fast rates (often too fast for manual sampling).
-
Issue: You may see significant non-enzymatic hydrolysis of the inhibitor (yellowing of the incubation buffer).
Troubleshooting Guide:
-
Problem: Non-linear primary plots.
-
Cause: Inhibitor instability or substrate depletion.
-
Fix: Check TFE-CPC stability in buffer by HPLC; ensure
substrate conversion during the reading.
-
-
Problem: No inhibition observed for TFE-CPC.
-
Cause: Enzyme active site may not accommodate the bulky chlorophenyl group if using a different serine hydrolase isoform.
-
Fix: Verify enzyme activity with a positive control (e.g., PMSF).
-
References
-
Lin, G. et al. (1999). Structure-reactivity probes for active site shapes of cholesterol esterase by carbamate inhibitors. Biochimica et Biophysica Acta (BBA). Link
-
Feaster, S. R. et al. (1996). Molecular Recognition by Cholesterol Esterase of Active Site Ligands: Structure−Reactivity Effects for Inhibition by Aryl Carbamates. Biochemistry. Link
-
Adibekian, A. et al. (2011). Optimization of phosphonates for proteomic profiling of serine hydrolases. Journal of the American Chemical Society. Link (Provides context on tuning leaving groups for serine hydrolase probes).
-
Hosie, L. et al. (1987). p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase.[1][2] Journal of Biological Chemistry. Link
Sources
Safety & Regulatory Compliance
A Comprehensive Safety and Handling Guide for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
A Comprehensive Safety and Handling Guide for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
Hazard Identification and Risk Assessment
Given the novelty of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, a thorough risk assessment must be conducted before any handling. The potential hazards are inferred from its constituent chemical groups:
-
Carbamate Moiety: Carbamates are a class of compounds known for their biological activity. While some are used as pharmaceuticals, others are potent pesticides. The primary mode of toxicity for many carbamates is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1] Symptoms of exposure can range from mild (headache, nausea) to severe (respiratory distress, convulsions).[1]
-
Trifluoroethyl Group: The presence of a trifluoroethyl group can significantly alter the chemical and toxicological properties of a molecule. Compounds containing this group can be volatile, and upon combustion, may release hazardous hydrogen fluoride gas.[2][3] Some trifluoroethyl-containing compounds are known to be toxic if inhaled or swallowed and can cause severe skin and eye irritation or damage.[2][3][4]
-
4-Chlorophenyl Group: Chlorinated aromatic compounds can be toxic and may persist in the environment. The specific hazards depend on the overall structure of the molecule, but skin and eye irritation, as well as systemic toxicity, should be considered potential risks.
Due to the lack of specific toxicological data for 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate, it should be handled as a substance of unknown toxicity with the potential for high hazard. The Occupational Safety and Health Administration (OSHA) mandates that for newly synthesized and uncharacterized chemicals, any known information about the chemical or its components must be conveyed.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield[6] | Double-gloving with nitrile or neoprene gloves[7][8] | Flame-resistant lab coat buttoned completely[9] | Required if not in a certified chemical fume hood; use a NIOSH-approved respirator with an organic vapor cartridge[10] |
| Conducting reactions | Chemical splash goggles and a face shield[6] | Double-gloving with nitrile or neoprene gloves[7][8] | Flame-resistant lab coat buttoned completely[9] | Work should be conducted in a certified chemical fume hood[11] |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield[6] | Double-gloving with nitrile or neoprene gloves[7][8] | Flame-resistant lab coat buttoned completely[9] | Work should be conducted in a certified chemical fume hood[11] |
| Handling waste | Chemical splash goggles and a face shield[6] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-resistant lab coat[7] | Required if there is a risk of aerosol generation; use a NIOSH-approved respirator with an organic vapor cartridge[10] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The combination of chemical splash goggles and a face shield provides maximum protection against splashes and unforeseen vigorous reactions.[6]
-
Hand Protection: Double-gloving provides an extra layer of protection against potential permeation. Nitrile and neoprene offer good resistance to a range of organic chemicals.[7][8] Gloves should be inspected before use and changed immediately upon contamination.[9]
-
Body Protection: A flame-resistant lab coat is recommended due to the unknown flammability of the compound and the presence of the trifluoroethyl group, which is found in some flammable substances.[4][12] A chemical-resistant apron provides additional protection when handling larger quantities or waste.[7]
-
Respiratory Protection: Due to the potential for inhalation toxicity from the trifluoroethyl and carbamate moieties, all work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][13] If a fume hood is not available or during a spill, a NIOSH-approved respirator is mandatory.[10]
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible.[14] A designated area for handling 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate should be established.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Handling the Compound:
-
After Handling:
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[18] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
All waste containing 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other waste streams.[13]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[14]
Visualizations
PPE Selection Workflow
Caption: Decision tree for emergency response to exposure.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl chloroformate.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2,2,2-TRICHLOROETHYL CHLOROFORMATE.
- Echemi. (n.d.). 2,2,2-Trifluoroethyl methacrylate SDS, 352-87-4 Safety Data Sheets.
- Fisher Scientific. (2023). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
- Santa Cruz Biotechnology. (2016). Safety Data Sheet: 2,2,2-Trifluoroethyl Methacrylate.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethyl Methanesulfonate.
- Occupational Safety and Health Administration. (2004). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site.
- Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
- University of California, Riverside. (2015). Personal Protective Equipment Selection Guide.
- Restek. (2024). Safety Data Sheet: Carbamate Pesticides Standard.
- DuPont. (n.d.). Personal protective equipment (PPE) for the hazmat sector.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Apollo Scientific. (2022). Safety Data Sheet: Trifluoromethyl trifluorovinyl ether.
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- AHPChem. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- SPEX CertiPrep. (n.d.). Safety Data Sheet: Carbamate Test Mixture.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Airgas. (2017). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
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- 5. Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. | Occupational Safety and Health Administration [osha.gov]
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